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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies on the efficacy of

RP-182, a synthetic immunomodulatory peptide. RP-182 demonstrates a novel mechanism of

action by targeting the mannose receptor CD206, which is highly expressed on M2-like tumor-

associated macrophages (TAMs).[1][2] This interaction reprograms these immunosuppressive

cells into an anti-tumor M1-like phenotype, thereby enhancing both innate and adaptive

immune responses against cancer.[3] This document summarizes key quantitative data, details

experimental protocols used in its evaluation, and visualizes its mechanism of action and

experimental workflows.

Quantitative Efficacy Data
The in vitro efficacy of RP-182 has been quantified through various assays, establishing its

binding affinity, dose-dependent activity, and selective effects on M2-polarized macrophages.
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Parameter Species Value Description

Binding Affinity (Kd) Human ~8 µM

Dissociation constant

for the binding of RP-

182 to recombinant

human CD206, as

determined by

microscale

thermophoresis

(MST).[4]

Murine ~19 µM

Dissociation constant

for the binding of RP-

182 to recombinant

murine CD206.[4]

IC50
Human M2-like

Macrophages
1.1 µM

Half-maximal

inhibitory

concentration for the

reduction of M2-

polarized human

macrophages after 48

hours of exposure.[3]

Murine M2-like

Macrophages
3.4 µM

Half-maximal

inhibitory

concentration for the

reduction of M2-

polarized murine

macrophages after 48

hours of exposure.[3]
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CD206high M2-like

Macrophages
17.6 µM

Half-maximal

inhibitory

concentration for

inducing cell killing

through the

MyD88/NF-κB

pathway after 48

hours of treatment.[1]

Effective

Concentration

Murine M2

Macrophages
0.1 µM

Concentration at

which RP-182 was

shown to internalize

CD206, activate NF-

κB, and increase IRF7

phosphorylation in IL-

4-polarized M2 bone

marrow-derived

macrophages over a

2-24 hour period.[1]

Murine M2

Macrophages
3-30 µM

Concentration range

that increased the

secretion of

inflammatory factors

by macrophages over

24 hours, indicating

immune

reprogramming.[1]

Core Signaling Pathway of RP-182
RP-182 exerts its anti-tumor effects by binding to the CD206 receptor on M2-like macrophages.

This binding event triggers a conformational change in the receptor, initiating a downstream

signaling cascade that results in the reprogramming of the macrophage phenotype and

induction of apoptosis.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.medchemexpress.com/rp-182.html
https://aacrjournals.org/mct/article/23/12/1827/750256/Fatty-Acid-Derivatization-and-Cyclization-of-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC7832040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7832040/
https://www.researchgate.net/figure/Biological-activity-of-RP-182-is-CD206-dependent-and-initiates-activation-of-RAC1-CDC42_fig2_339212908
https://www.benchchem.com/product/b12382569#initial-in-vitro-studies-of-rp-182-efficacy
https://www.benchchem.com/product/b12382569#initial-in-vitro-studies-of-rp-182-efficacy
https://www.benchchem.com/product/b12382569#initial-in-vitro-studies-of-rp-182-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12382569?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

